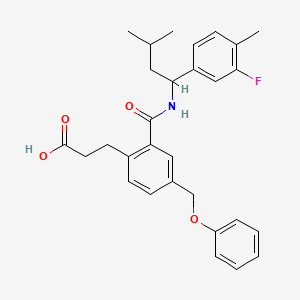
EP3 antagonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EP3 antagonist 5 is a compound known for its ability to selectively inhibit the EP3 receptor, a subtype of the prostaglandin E2 receptor. This receptor is involved in various physiological processes, including inflammation, pain perception, and vascular functions. This compound has shown potential in therapeutic applications, particularly in conditions like pulmonary arterial hypertension and other inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EP3 antagonist 5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. One common synthetic route includes the use of 3-(2-aminocarbonylphenyl) propanoic acid analogs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
EP3 antagonist 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds .
Scientific Research Applications
EP3 antagonist 5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the EP3 receptor and its role in various chemical pathways.
Biology: Helps in understanding the physiological and pathological roles of the EP3 receptor in biological systems.
Medicine: Potential therapeutic agent for treating conditions like pulmonary arterial hypertension, inflammation, and pain.
Industry: Used in the development of new drugs and therapeutic agents targeting the EP3 receptor .
Mechanism of Action
EP3 antagonist 5 exerts its effects by selectively binding to the EP3 receptor, thereby inhibiting its activation by prostaglandin E2. This inhibition prevents the downstream signaling pathways that lead to inflammation, pain, and other physiological responses. The molecular targets include the EP3 receptor itself and associated G-protein coupled signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-798106: Another EP3 receptor antagonist with similar inhibitory properties.
ONO-AE3-240: A potent EP3 receptor antagonist used in various research studies.
Pyridone-Based EP3 Antagonists: A novel series of compounds with potent EP3 receptor antagonistic activity
Uniqueness
EP3 antagonist 5 stands out due to its high selectivity and potency in inhibiting the EP3 receptor. Its unique chemical structure allows for effective binding and inhibition, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C29H32FNO4 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-[2-[[1-(3-fluoro-4-methylphenyl)-3-methylbutyl]carbamoyl]-4-(phenoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C29H32FNO4/c1-19(2)15-27(23-11-9-20(3)26(30)17-23)31-29(34)25-16-21(10-12-22(25)13-14-28(32)33)18-35-24-7-5-4-6-8-24/h4-12,16-17,19,27H,13-15,18H2,1-3H3,(H,31,34)(H,32,33) |
InChI Key |
OWFLBMKLSVEXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(C)C)NC(=O)C2=C(C=CC(=C2)COC3=CC=CC=C3)CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















